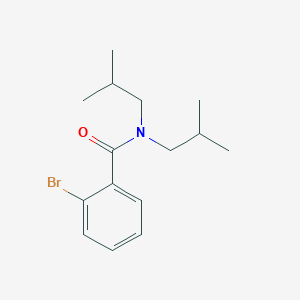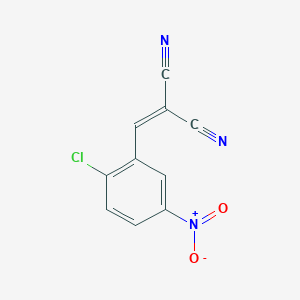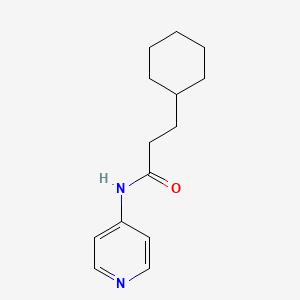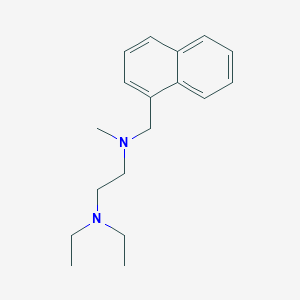
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine, commonly known as DENE, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. DENE is a bidentate ligand that can form stable complexes with various transition metals, and its unique structure allows for high selectivity in catalytic reactions.
Wirkmechanismus
DENE acts as a chiral ligand by coordinating with transition metals to form stable complexes. The chiral nature of DENE allows for high selectivity in catalytic reactions, as the ligand can influence the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DENE, as it is primarily used in laboratory settings for catalytic reactions. However, studies have shown that DENE is relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DENE in catalytic reactions is its high selectivity, which allows for the production of chiral compounds with high enantiomeric purity. Additionally, DENE is relatively easy to synthesize and is stable under a wide range of reaction conditions. However, one limitation of using DENE is its relatively low reactivity compared to other chiral ligands, which can limit its effectiveness in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on DENE and its applications in catalysis. One area of interest is the development of new synthetic methods for DENE and related ligands, which could lead to improved selectivity and reactivity. Additionally, further studies on the mechanism of action of DENE and its complexes could provide insights into the design of new catalysts with enhanced performance. Finally, there is potential for the application of DENE in other fields, such as materials science and drug discovery, where its chiral properties could be useful.
Synthesemethoden
The synthesis of DENE involves a multi-step process that typically begins with the reaction of 1-naphthaldehyde with diethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with N-methyl-1,2-ethanediamine to form the final product.
Wissenschaftliche Forschungsanwendungen
DENE has been widely used in catalytic asymmetric synthesis, particularly in the production of chiral amines and amino alcohols. It has also been used in the synthesis of chiral phosphine ligands, which have applications in asymmetric hydrogenation and other catalytic reactions.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-20(5-2)14-13-19(3)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYNFWXRLBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


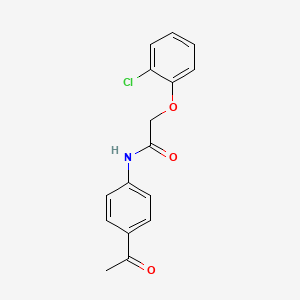

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
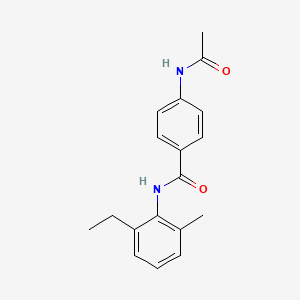
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)

